molecular formula C13H9N5O5 B4290874 6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE

6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B4290874
M. Wt: 315.24 g/mol
InChI Key: MBUDJLWDMFYKBE-UHFFFAOYSA-N
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Description

6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields such as corrosion inhibitors, pharmaceuticals, and dyes. This particular compound is characterized by the presence of nitro groups and a benzyl ether linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE typically involves the following steps:

    Nitration of Benzotriazole: The starting material, benzotriazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Formation of Benzyl Ether: The nitrated benzotriazole is then reacted with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzotriazole derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 6-amino-1-[(4-aminobenzyl)oxy]-1H-1,2,3-benzotriazole.

    Substitution: 6-nitrobenzotriazole and 4-nitrophenol.

Scientific Research Applications

6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of 6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The benzotriazole moiety can also interact with metal ions, influencing their catalytic activities.

Comparison with Similar Compounds

Similar Compounds

    6-nitrobenzotriazole: Lacks the benzyl ether linkage, making it less versatile in certain applications.

    4-nitrobenzyl alcohol: Contains a similar benzyl ether linkage but lacks the benzotriazole moiety.

Uniqueness

6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE is unique due to the presence of both nitro groups and the benzyl ether linkage, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-nitro-1-[(4-nitrophenyl)methoxy]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O5/c19-17(20)10-3-1-9(2-4-10)8-23-16-13-7-11(18(21)22)5-6-12(13)14-15-16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUDJLWDMFYKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE
Reactant of Route 2
6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE
Reactant of Route 3
6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE
Reactant of Route 4
6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE
Reactant of Route 5
6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE
Reactant of Route 6
Reactant of Route 6
6-NITRO-1-[(4-NITROPHENYL)METHOXY]-1H-1,2,3-BENZOTRIAZOLE

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